moiramide B -

moiramide B

Catalog Number: EVT-1577798
CAS Number:
Molecular Formula: C25H31N3O5
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Moiramide B is an organonitrogen compound and an organooxygen compound. It is functionally related to a beta-amino acid.
moiramide B is a natural product found in Pseudomonas fluorescens with data available.
Overview

Moiramide B is a pseudopetide pyrrolidinedione antibiotic that exhibits significant antibacterial properties, particularly against gram-positive bacteria. It is classified as a peptide-polyketide hybrid, which indicates its structural complexity and the combination of peptide and polyketide elements in its molecular framework. Moiramide B is derived from bacterial sources and has garnered attention for its potential applications in combating antibiotic-resistant strains of bacteria.

Source and Classification

Moiramide B is produced by certain bacterial species, notably within the genus Streptomyces. Its classification falls under the category of antibiotics, specifically targeting bacterial fatty acid synthesis pathways. This compound is recognized for its ability to inhibit the multisubunit acetyl coenzyme A carboxylases in bacteria, which are crucial for fatty acid biosynthesis .

Synthesis Analysis

Methods

The synthesis of moiramide B has been explored through various methodologies, including traditional organic synthesis techniques and more advanced approaches like click chemistry and Sonogashira coupling. These methods allow for the modification of the fatty acid side chain, which is a variable component of the molecule, enhancing its biological activity against specific bacterial strains .

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available amino acids and fatty acids.
  2. Reagents: Common reagents include acetyl chloride for acylation reactions and O-benzylhydroxylamine hydrochloride for amine modifications.
  3. Conditions: Reactions are often conducted under reflux conditions to facilitate the formation of the desired product, with purification stages involving chromatography techniques .
Molecular Structure Analysis

Structure

Moiramide B possesses a complex molecular structure characterized by a pyrrolidinedione core linked to a variable fatty acid side chain. The general formula can be represented as follows:

  • Core Structure: Pyrrolidinedione
  • Variable Side Chain: Fatty acid derivatives

Data

The molecular weight of moiramide B is approximately 500 g/mol, with specific stereochemical configurations that contribute to its biological activity. The structural variations significantly affect its interaction with bacterial targets .

Chemical Reactions Analysis

Reactions

Moiramide B undergoes various chemical reactions that can modify its structure for enhanced activity. Key reactions include:

  • Acylation: Introducing different acyl groups to modify the fatty acid side chain.
  • Hydrolysis: Altering functional groups to improve solubility and bioavailability.

Technical Details

The reaction conditions are critical; for instance, using different solvents or temperatures can lead to variations in yield and purity. High-pressure liquid chromatography is often employed to analyze the purity of synthesized compounds and their derivatives .

Mechanism of Action

Process

Moiramide B functions primarily by inhibiting bacterial fatty acid synthesis. It binds to the active sites of acetyl coenzyme A carboxylases, disrupting the normal biosynthetic pathways essential for bacterial growth and replication.

Data

In vitro studies have demonstrated that moiramide B exhibits a minimum inhibitory concentration (MIC) against various strains of Staphylococcus aureus and Escherichia coli, indicating its effectiveness as an antibiotic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Moiramide B typically appears as a white to off-white powder.
  • Solubility: It shows variable solubility in organic solvents, influenced by the nature of the side chains.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Moiramide B can participate in various chemical reactions due to its functional groups, making it amenable to further modifications for enhanced efficacy .
Applications

Moiramide B has promising applications in scientific research, particularly in the field of antibiotic development. Its ability to inhibit key enzymes involved in bacterial fatty acid synthesis positions it as a candidate for new antibiotic therapies aimed at addressing antibiotic resistance. Additionally, derivatives of moiramide B are being explored for their potential use in pharmaceutical formulations designed to combat resistant strains of bacteria .

Introduction to Moiramide B in the Context of Antibiotic Resistance

Global Antibiotic Resistance Crisis and Novel Target Identification

Antimicrobial resistance (AMR) represents one of the most severe global public health threats, with bacterial AMR directly responsible for 1.27 million deaths globally in 2019 and contributing to 4.95 million deaths [3]. Projections indicate a grim trajectory: antibiotic-resistant infections may cause over 39 million direct deaths and contribute to an additional 169 million fatalities between 2025–2050, with annual direct deaths potentially reaching 1.91 million by 2050—a 68% increase from 2022 levels [10]. The economic burden is equally staggering, estimated at $1–3.4 trillion in annual GDP losses by 2030 [3] [10]. This crisis stems from multiple factors, including the misuse of antibiotics in human medicine and agriculture, inadequate sanitation infrastructure, and the rapid global dissemination of resistant strains through travel and trade [8].

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) represent particularly problematic multidrug-resistant organisms prioritized by WHO due to their resistance mechanisms and association with hospital-acquired infections [1] [8]. For instance, studies in Brazilian ICUs revealed alarming resistance rates in Klebsiella spp. isolates, with >50% resistance to cephalosporins (cefuroxime, cefotaxime) and fluoroquinolones (ciprofloxacin), alongside 29% producing extended-spectrum β-lactamases (ESBLs) and 15.5% carbapenemases [5]. This therapeutic landscape necessitates novel antibiotics with innovative mechanisms of action that bypass existing resistance pathways. Targeting conserved bacterial metabolic pathways like fatty acid biosynthesis offers a promising strategy, as these pathways contain enzymes distinct from their mammalian counterparts and are essential for bacterial membrane integrity and virulence [2] [4].

Table 1: Global Impact of Antibiotic Resistance

MetricCurrent BurdenProjected 2050 BurdenChange
Annual direct deaths (bacterial AMR)1.14 million (2022)1.91 million+68%
Annual associated deaths4.7 million (2022)8.22 million+75%
Cumulative deaths (2025-2050)-39 million direct-
Economic cost (annual by 2030)-$1–3.4 trillion GDP loss-

Data synthesized from [3] [10]

Acetyl-CoA Carboxylase (ACC) as a Therapeutic Target in Bacterial Fatty Acid Biosynthesis

Bacterial type II fatty acid synthesis (FASII) is an indispensable pathway for membrane biogenesis and synthesis of essential cofactors like lipoic acid and biotin [2] [4]. Acetyl-CoA carboxylase (ACC) catalyzes the first committed step in FASII: the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This reaction occurs in two stages:

  • Biotin carboxylase (BC) phosphorylates bicarbonate to form carboxyphosphate, transferring the carboxyl group to biotin (bound to biotin carboxyl carrier protein, BCCP)
  • Carboxyltransferase (CT) transfers the carboxyl group from carboxybiotin to acetyl-CoA, yielding malonyl-CoA [4]

Unlike mammalian ACC (a single multi-domain protein), bacterial ACC comprises three discrete components: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT). The CT component exists as a heteromeric complex (α-subunit: AccA; β-subunit: AccD) in most Gram-negative and Gram-positive bacteria [4]. This structural divergence makes bacterial ACC a compelling target for species-selective antibiotic development. Crucially, FASII exhibits pathogen-dependent essentiality:

  • Gram-negative bacteria: FASII is essential due to the requirement for β-hydroxyacyl-ACP intermediates in lipid A biosynthesis (a core component of outer membranes). Exogenous fatty acids cannot rescue this deficiency because lipid A synthases specifically require acyl-ACP substrates [2].
  • Gram-positive bacteria: While some species (e.g., Streptococcus pneumoniae) can utilize host fatty acids and repress FASII, others like Staphylococcus aureus cannot bypass FASII inhibition due to their strict requirement for branched-chain fatty acids absent in mammalian hosts [2]. This explains the efficacy of FASII inhibitors like afabicin (FabI inhibitor) against staphylococcal infections [2].

Table 2: Bacterial Acetyl-CoA Carboxylase Components

SubunitGeneFunctionTherapeutic Targeting Potential
Biotin carboxylase (BC)accCATP-dependent carboxylation of biotinTargeted by synthetic inhibitors (pyridopyrimidines, aminooxazoles)
Biotin carboxyl carrier protein (BCCP)accBCarries biotin cofactor between BC and CTNot directly targeted
Carboxyltransferase α (AccA)accACatalyzes malonyl-CoA formation (with AccD)Targeted by moiramide B
Carboxyltransferase β (AccD)accDCatalyzes malonyl-CoA formation (with AccA)Targeted by moiramide B

Historical Discovery and Isolation of Moiramide B from Pseudomonas fluorescens

Moiramide B emerged from nature’s antibiotic arsenal as a potent inhibitor of bacterial ACC. This pseudopeptide natural product was initially isolated from a marine strain of Pseudomonas fluorescens in the 1990s [4]. Initial screening revealed its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, though its precise mechanism remained elusive at the time of discovery. A decade after its initial characterization, Freiberg and colleagues identified carboxyltransferase (CT) as its cellular target through meticulous biochemical and genetic studies [4]. This discovery positioned moiramide B as one of only four known natural product antibiotics that inhibit bacterial fatty acid biosynthesis, alongside platensimycin (FabF inhibitor), cerulenin (FabF inhibitor), and triclosan (FabI inhibitor) [4].

Structurally, moiramide B features three key moieties:

  • (4S)-methyl succinimide: This heterocyclic component interacts directly with the CT active site
  • Peptide-like backbone: Contributes to target binding affinity and specificity
  • Polyunsaturated fatty acid tail (hexa-2,4-dienamide): Primarily facilitates bacterial cell penetration rather than enzyme inhibition [4]

Crystallographic studies later revealed an unexpected binding mechanism: moiramide B binds CT predominantly in its enol/enolate form (keto-enol tautomerism). The enolate oxygen interacts with the oxyanion hole of AccA, while the (4S)-methyl group occupies a hydrophobic pocket in AccD. This binding mode competitively inhibits the carboxyl transfer step from carboxybiotin to acetyl-CoA [4]. Biochemical assays demonstrated that moiramide B inhibits CT with remarkable potency (Ki = 5 nM), validating its status as a high-affinity natural product inhibitor [4]. Its structural analog andrimid, isolated from other Pseudomonas strains, shares a similar mechanism but differs in side-chain composition. The discovery of moiramide B underscores the potential of microbial natural products in addressing the antibiotic innovation gap, particularly against high-priority enzymatic targets like CT.

Properties

Product Name

moiramide B

IUPAC Name

(2E,4E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3R,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)/b6-5+,13-8+/t16-,18-,21+,22-/m0/s1

InChI Key

WMLLJSBRSSYYPT-PQUJRENYSA-N

Synonyms

moiramide B

Canonical SMILES

CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2

Isomeric SMILES

C/C=C/C=C/C(=O)N[C@@H](CC(=O)N[C@@H](C(C)C)C(=O)[C@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.